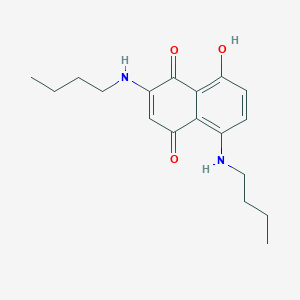
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its diverse applications in synthetic organic chemistry and pharmaceuticals, particularly as a chiral auxiliary and an antibacterial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinone derivatives with additional functional groups, while reduction can yield simpler, reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals .
Biology and Medicine: The compound is part of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria. It is used in the development of antibacterial agents such as linezolid and tedizolid .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the synthesis of complex molecules required in drug development .
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethyl-2-oxazolidinone
- 3-Chloro-4,4-dimethyl-2-oxazolidinone
- Linezolid
- Tedizolid
Comparison: While 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- shares structural similarities with other oxazolidinones, its unique substituents confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111838-81-4 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4,4-dimethyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
RDPLMLHGTKXGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)N1C(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


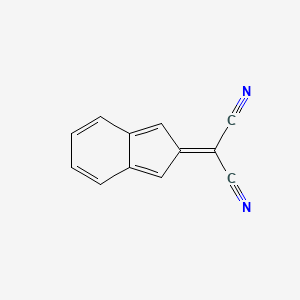
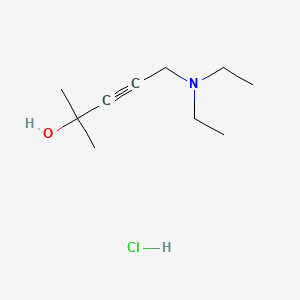
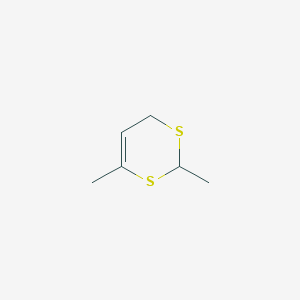


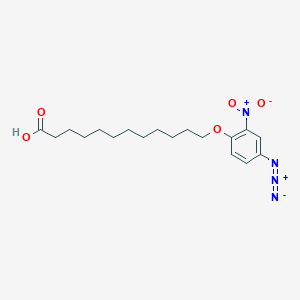
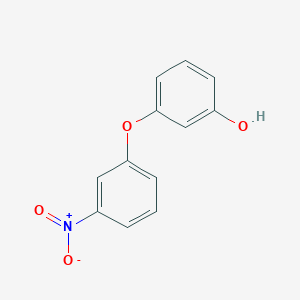
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
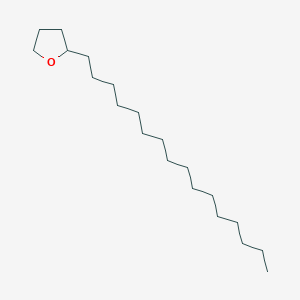
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)

![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
